Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride
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Overview
Description
Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride is a chemical compound with the molecular formula C9H11N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazinyl group and a nitro group attached to a benzoate ester, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by the reaction with hydrazine hydrate under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride may involve large-scale nitration and hydrazination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Ethyl 4-amino-3-nitrobenzoate.
Substitution: Various substituted hydrazinyl derivatives.
Oxidation: Oxidized benzoate derivatives.
Scientific Research Applications
Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The nitro group can participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3-nitrobenzoate
- Ethyl 4-methyl-3-nitrobenzoate
- Methyl 4-ethyl-3-nitrobenzoate
Uniqueness
Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H12ClN3O4 |
---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
ethyl 4-hydrazinyl-3-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C9H11N3O4.ClH/c1-2-16-9(13)6-3-4-7(11-10)8(5-6)12(14)15;/h3-5,11H,2,10H2,1H3;1H |
InChI Key |
KXYAAFCFSAHCPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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